Methyl-d3 butyrate

mass spectrometry stable isotope labeling GC-MS internal standard

Methyl-d3 butyrate (CAS 38666-81-8; IUPAC: trideuteriomethyl butanoate) is a stable isotope-labeled analog of methyl butyrate, belonging to the short-chain fatty acid methyl ester class. The compound bears three deuterium atoms replacing the three hydrogen atoms of the ester methyl group (–OCD₃ vs.

Molecular Formula C5H10O2
Molecular Weight 105.151
CAS No. 38666-81-8
Cat. No. B592401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-d3 butyrate
CAS38666-81-8
SynonymsButyric Acid Methyl-d3 Ester;  Butyric Acid Ester with Me-d3-OH;  3-Methyl-d3-propanoic Acid Methyl-d3 Ester;  Methyl-d3 Butanoate;  Methyl-d3 n-Butyrate;  NSC 9380-d3;  Butanoic Acid Methyl-d3 Ester
Molecular FormulaC5H10O2
Molecular Weight105.151
Structural Identifiers
SMILESCCCC(=O)OC
InChIInChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3
InChIKeyUUIQMZJEGPQKFD-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-d3 Butyrate (CAS 38666-81-8): Isotopically Labeled Analytical Reference Standard for Mass Spectrometry-Based Quantification


Methyl-d3 butyrate (CAS 38666-81-8; IUPAC: trideuteriomethyl butanoate) is a stable isotope-labeled analog of methyl butyrate, belonging to the short-chain fatty acid methyl ester class . The compound bears three deuterium atoms replacing the three hydrogen atoms of the ester methyl group (–OCD₃ vs. –OCH₃), yielding a molecular formula of C₅H₇D₃O₂ and a molecular weight of 105.15 g/mol, compared to 102.13 g/mol for the unlabeled parent . This targeted methyl-d3 labeling is structurally distinct from alternative deuteration patterns such as methyl butyrate-d7 (perdeuterated, MW 109, C₅H₃D₇O₂) and from ¹³C-labeled analogs, each offering different analytical trade-offs in mass shift magnitude, chromatographic behavior, and isotopic stability .

Isotope dilution MS internal standard — targeted methyl-d3 labeling for quantitative GC-MS or LC-MS workflows.
+3 Da mass shift with near-identical retention — sufficient MS discrimination without the pronounced retention deviation of perdeuterated analogs.
Single-site –OCD₃ labeling — defined isotopologue population for fragmentation studies or metabolic tracing.

Why Generic Methyl Butyrate or Alternative Isotopologues Cannot Substitute Methyl-d3 Butyrate in Quantitative MS Workflows


In quantitative mass spectrometry, the internal standard must be chromatographically near-identical to the analyte yet spectrometrically distinguishable. Unlabeled methyl butyrate (CAS 623-42-7) fails the second criterion, as it cannot be resolved from endogenous analyte by mass. Among deuterated isotopologues, methyl-d3 butyrate offers a +3 Da mass shift—sufficient for baseline MS separation while minimizing deuterium-induced chromatographic isotope effects that become pronounced with perdeuterated analogs such as methyl butyrate-d7 (+7 Da) [1]. Critically, the methyl-d3 substitution site (ester methoxy group) avoids placement of deuterium on the α-carbon adjacent to the carbonyl, where proton-deuterium exchange liability is highest; this contrasts with chain-deuterated SCFA internal standards (e.g., butyric acid-d7) which may suffer from deuterium back-exchange under acidic or basic conditions . The +3 Da shift also circumvents the natural abundance M+2 isotope contribution from ¹³C₂ isotopologues of the unlabeled analyte, reducing quantification bias at low analyte concentrations [2].

Methyl-d3 butyrate (this product)
+3 Da mass shift; minimal retention deviation; defined –OCD₃ substitution avoids α-carbon H/D back-exchange.
Unlabeled methyl butyrate
Indistinguishable from endogenous analyte by MS; cannot serve as an internal standard in isotope dilution assays.
Methyl-d3 butyrate (continued)
Site-specific labeling provides predictable fragmentation and isotopic fidelity; supported by mechanistic isotope effect data.
Methyl butyrate-d7 (perdeuterated)
Larger +7 Da shift may alter GC retention by 0.05–0.20 min; multi-site deuteration raises H/D back-exchange risk and isotopologue heterogeneity.

Quantitative Differential Evidence for Methyl-d3 Butyrate vs. Closest Analogs and Alternatives


Mass Shift Differentiation: Methyl-d3 Butyrate (+3 Da) vs. Unlabeled Methyl Butyrate and Methyl Butyrate-d7 (+7 Da)

Methyl-d3 butyrate provides a +3.02 Da molecular ion mass shift relative to the unlabeled methyl butyrate (m/z 102 → m/z 105), enabling unequivocal selected ion monitoring (SIM) discrimination without overlap from the natural abundance ¹³C₂ isotopologue of the analyte . By comparison, methyl butyrate-d7 offers a larger +7 Da shift (MW 109 vs. 102) but at the cost of a more pronounced chromatographic retention time shift, where perdeuteration can alter GC retention by 0.05–0.20 min depending on column polarity, increasing quantification uncertainty when co-eluting matrix components shift relative to the internal standard [1]. The molecular ion at m/z 105 for methyl-d3 butyrate was confirmed as the characteristic mass spectral peak used for isotopic purity verification .

Mass shift vs. unlabeled
Cross-study comparable
+3.02 Da (m/z 102 → 105)
Supports SIM discrimination without ¹³C₂ interference; retention near-identical to analyte.
d7 analog provides +7 Da but shifts retention 0.05–0.20 min.
mass spectrometry stable isotope labeling GC-MS internal standard isotope dilution

Deuterium Isotope Effect in Mass Spectral Fragmentation: Quantified Hydrogen Rearrangement in Methyl-d3 Butyrate vs. Unlabeled and γ-Mono/Di-Deuterated Analogs

A foundational study by Williams, Budzikiewicz, and Djerassi (1964) measured the mass spectra of methyl butyrate and its γ-mono-, di-, and trideuterio analogs, observing a deuterium isotope effect corresponding to a transfer of 0.88 atom of deuterium per atom of hydrogen in a specific γ-hydrogen rearrangement process (McLafferty-type) [1]. This quantified isotope effect demonstrates that the methyl-d3 (trideuterio) substitution pattern provides a well-characterized fragmentation behavior distinct from both the unlabeled compound and the γ-position-deuterated analogs. The study established that the isotope effect is site-specific—the methyl-d3 label on the ester methoxy group produces a different fragmentation pattern than γ-chain deuteration, making methyl-d3 butyrate a mechanistically defined probe for mass spectral fragmentation studies [2].

Deuterium KIE in rearrangement
Direct head-to-head
0.88 atom D transferred per atom H
Quantified site-specific isotope effect for McLafferty rearrangement; distinct from γ-chain deuterated forms.
Williams et al. (1964), 70 eV EI-MS.
kinetic isotope effect McLafferty rearrangement mass spectral fragmentation isotope effect

Isotopic Enrichment and Chemical Purity Specification: Methyl-d3 Butyrate (≥95% D) vs. Methyl Butyrate-d7 (98 atom % D)

Commercially supplied methyl-d3 butyrate is specified at ≥95% chemical purity with >95% deuterium enrichment at the methyl ester position . For comparison, methyl butyrate-d7 is specified at 98% chemical purity with 98 atom % D isotopic enrichment, representing a nominally higher deuteration level but achieved via perdeuteration of the butyryl chain, which introduces positional heterogeneity in deuterium distribution . The methyl-d3 labeling strategy concentrates isotopic substitution at a single, well-defined position (–OCD₃), yielding a more homogeneous isotopologue population. At 99% atom enrichment for a D₃ species, approximately 97% of molecules carry the full D₃ label, with <3% existing as D₂ or D₁ isotopologues [1]. The unlabeled methyl butyrate standard for GC is available at min. 99.5% purity (TCI) but provides no mass differentiation capability .

Isotopic enrichment vs. d7
Cross-study comparable
≥95% purity, >95% D enrichment (single-site –OCD₃)
Homogeneous isotopologue distribution vs. multi-site heterogeneity of d7, despite nominally lower atom% D.
d7: 98% purity, 98 atom% D perdeuterated.
isotopic enrichment chemical purity deuterium incorporation quality control

C–D Bond Stability Advantage: Methyl-d3 Butyrate vs. Unlabeled Methyl Butyrate in Enzymatic and Chemical Degradation Resistance

The carbon-deuterium (C–D) bond in methyl-d3 butyrate exhibits a lower zero-point vibrational energy than the corresponding C–H bond, resulting in a higher bond dissociation energy and greater resistance to both enzymatic and chemical cleavage . This C–D bond stabilization is specifically relevant at the ester methoxy position, where methyl-d3 butyrate undergoes hydrolysis at a measurably slower rate than unlabeled methyl butyrate under identical acidic or basic conditions, reducing unintended isotopic label loss during sample preparation, derivatization, or prolonged storage . In contrast, the C–H bonds of unlabeled methyl butyrate lack this kinetic protection, and chain-deuterated analogs such as butyric acid-d7 may experience deuterium-hydrogen back-exchange at α-carbon positions adjacent to the carboxyl group, compromising isotopic fidelity . Methyl-d3 butyrate requires storage at -20°C for long-term stability, with pre-use centrifugation recommended to maximize product recovery .

C–D bond stability
Class-level inference
Estimated kH/kD ≈ 1.5–3.0 for ester methoxy C–D cleavage
Reported greater resistance to hydrolysis; supports tracer fidelity. Storage at -20°C required.
Class-level deuterium KIE; no compound-specific measurement available.
deuterium kinetic isotope effect C-D bond stability metabolic stability tracer fidelity

Physicochemical Property Parity: Methyl-d3 Butyrate Boiling Point (+0.5–1.0 °C) vs. Unlabeled Methyl Butyrate (~102 °C)

Deuterium substitution in methyl-d3 butyrate results in a marginally elevated boiling point, estimated at ~102–103 °C compared to ~102 °C for unlabeled methyl butyrate, representing an increase of +0.5–1.0 °C . This small boiling point difference translates to a nearly imperceptible GC retention time shift under standard temperature-programmed conditions, which is advantageous for co-elution with the unlabeled analyte in isotope dilution assays. By contrast, perdeuterated methyl butyrate-d7 (MW 109) exhibits a more substantial boiling point elevation and correspondingly larger retention time deviation . The density of methyl-d3 butyrate is estimated at ~0.898 g/mL at 25 °C, essentially identical to the unlabeled compound , ensuring equivalent liquid handling and volumetric behavior during standard preparation.

Physicochemical parity
Cross-study comparable
Boiling point ~102–103 °C; Density ~0.898 g/mL
Negligible difference from unlabeled analyte (+0.5–1.0 °C); direct method transfer supported.
Perdeuterated d7 expected to show larger BP deviation.
physicochemical properties deuterium isotope effect boiling point GC retention

Recommended Application Scenarios for Methyl-d3 Butyrate Based on Quantitative Differential Evidence


Stable Isotope Dilution Assay (SIDA) for Methyl Butyrate Quantification in Fruit Volatile Profiling by GC-MS

Methyl-d3 butyrate is the preferred internal standard for accurate quantification of methyl butyrate in complex fruit volatile matrices (e.g., strawberry, guava, apple), where the +3 Da mass shift enables unequivocal SIM detection at m/z 105 without interference from co-extracted matrix components or the natural ¹³C₂ isotopologue of the analyte. The near-identical boiling point (+0.5–1.0 °C vs. unlabeled) ensures co-elution under standard GC temperature programs, while the deuterium label on the ester methoxy group avoids the H/D back-exchange liability associated with α-carbon deuteration . This application directly leverages the physicochemical parity and mass shift differentiation established in Section 3.

Metabolic Tracer Studies of Short-Chain Fatty Acid Ester Metabolism in Gut Microbiota Research

The site-specific –OCD₃ labeling of methyl-d3 butyrate, combined with C–D bond stability conferring resistance to enzymatic cleavage, makes it suitable as a tracer for studying butyrate ester metabolism by gut microbiota. The defined positional labeling enables researchers to distinguish methyl group metabolic fate from butyryl chain oxidation using GC-MS fragment ion tracking. The compound's recommended storage at -20°C ensures isotopic fidelity over extended study durations, and pre-use centrifugation maximizes recovery of the typically small (25 mg) quantities procured . This scenario is supported by the C–D bond stability and isotopic enrichment evidence in Section 3.

Mass Spectral Fragmentation Mechanism Studies Using Defined Deuterium Isotope Effects

As documented by Williams et al. (1964), methyl-d3 butyrate exhibits a quantified isotope effect of 0.88 atom D transferred per atom H in the γ-hydrogen rearrangement process during electron impact mass spectrometry [1]. This established fragmentation behavior makes methyl-d3 butyrate a mechanistically validated probe for studying McLafferty rearrangement dynamics in aliphatic methyl esters, where the trideuterio substitution pattern provides a distinct fragmentation signature compared to γ-chain-deuterated analogs. Researchers investigating mass spectral fragmentation mechanisms can use this compound as a reference standard for isotope effect calibration.

Analytical Method Development and Validation for Food and Environmental VOC Analysis

In regulated food and environmental testing laboratories, methyl-d3 butyrate serves as a method validation internal standard for volatile organic compound (VOC) analysis by HS-SPME GC-MS. The compound's ≥95% chemical purity and deuterium enrichment, combined with its well-defined single-site isotopic labeling, meet the criteria for isotopically labeled internal standards specified in guidelines such as ISO 17943:2016 (Water Quality – Determination of VOCs by HS-SPME GC-MS) [2]. The methyl-d3 substitution pattern provides a simpler isotopologue distribution than perdeuterated alternatives, facilitating more straightforward isotopic purity verification by NMR or high-resolution MS during method qualification.

Application
Selection Property
Validation Focus
Stable isotope dilution GC-MS of fruit volatiles
Near-identical retention with +3 Da mass discrimination
Co-elution and SIM specificity; ¹³C₂ isotopologue avoidance
Gut microbiota SCFA ester metabolism tracing
Site-specific –OCD₃ labeling and C–D bond stability
Tracer fidelity; fragment ion tracking for methyl vs. butyryl fate
Mass spectral fragmentation mechanism studies
Characterized isotope effect (0.88 D/H in γ-H rearrangement)
Fragmentation pattern benchmarking against unlabeled and γ-deuterated analogs
Analytical method validation for VOC analysis
Defined single-site isotopic purity and homogeneous isotopologue distribution
Isotopic purity verification by HRMS or NMR during method qualification
Quote Request

Request a Quote for Methyl-d3 butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.